An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-hydroxybenzothiazole
An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-6-hydroxybenzothiazole, a pivotal heterocyclic compound, serves as a critical intermediate in the biosynthesis and chemical synthesis of D-luciferin, the substrate for firefly luciferase. Its unique chemical structure, featuring a fused benzothiazole (B30560) ring system with cyano and hydroxyl functionalities, imparts distinct physicochemical and spectroscopic properties. This document provides a comprehensive overview of these properties, detailed experimental protocols for its synthesis, and its role in biochemical pathways, tailored for professionals in chemical and pharmaceutical research.
Core Chemical Properties
2-Cyano-6-hydroxybenzothiazole is typically a light yellow to off-white crystalline solid.[1] Its core structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, substituted with a cyano group at the 2-position and a hydroxyl group at the 6-position.
Physicochemical Data
The key physicochemical properties of 2-Cyano-6-hydroxybenzothiazole are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄N₂OS | [2] |
| Molecular Weight | 176.20 g/mol | [2] |
| CAS Number | 939-69-5 | [2] |
| Melting Point | 211-213 °C | |
| Boiling Point | 374.7 ± 34.0 °C (Predicted) | [1] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 7.52 ± 0.40 (Predicted) | [1] |
| Appearance | Light yellow crystalline solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Cyano-6-hydroxybenzothiazole.
| Spectroscopy Type | Data | Reference(s) |
| ¹H NMR (DMSO-d₆) | A spectrum has been reported, characterization confirmed. | [3] |
| ¹³C NMR | Characterization confirmed through various studies. | [4] |
| FT-IR | Conforms to structure. | [5][6] |
| Mass Spectrometry | Exact Mass: 176.00443393 Da | [2] |
| UV-Vis (Ethanol) | λmax at 312 nm (π → π) and 227 nm (n → π) | [3] |
Experimental Protocols
The synthesis of 2-Cyano-6-hydroxybenzothiazole is a key process for obtaining D-luciferin. Several synthetic routes have been developed. Below are detailed protocols for two common methods.
Synthesis via Sandmeyer-Type Cyanation
This method provides a cost-effective and efficient route starting from the readily available 2-amino-6-hydroxybenzothiazole (B1265925).[3]
Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole
-
Synthesize the starting material, 2-amino-6-hydroxybenzothiazole, from 1,4-benzoquinone (B44022) and thiourea.[3]
-
The reaction proceeds through a hydrochloride intermediate, which is subsequently cyclized.[3]
-
Neutralize the intermediate with sodium acetate (B1210297) to obtain 2-amino-6-hydroxybenzothiazole as a free base.[3]
Step 2: Diazotization
-
Convert the synthesized 2-amino-6-hydroxybenzothiazole into its corresponding diazonium tetrafluoroborate (B81430) salt.[3]
-
This reaction is typically carried out in the presence of a suitable diazotizing agent (e.g., sodium nitrite (B80452) in a strong acid) followed by the addition of tetrafluoroboric acid.
-
The diazonium salt is relatively stable and can be isolated as a solid.[3]
Step 3: Catalytic Cyanation
-
Employ the diazonium tetrafluoroborate salt as the substrate for the cyanation reaction.[3]
-
The reaction proceeds under mild conditions using a copper(I)/copper(II) catalyst system with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand.[3]
-
The product, 2-Cyano-6-hydroxybenzothiazole, is then isolated and purified, typically through recrystallization.
Synthesis from 1,4-Benzoquinone
This alternative synthesis route builds the benzothiazole ring system from acyclic precursors.[7]
Step 1: Reaction of 1,4-Benzoquinone and L-Cysteine Ethyl Ester
-
React 1,4-benzoquinone with L-cysteine ethyl ester. This forms the intermediate ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride.[7]
Step 2: Oxidation and Cyclization
-
Subject the intermediate from Step 1 to an oxidation-cyclization reaction to form 2-carbethoxy-6-hydroxybenzothiazole.[7]
Step 3: Protection and Nitrile Conversion
-
Protect the hydroxyl group of 2-carbethoxy-6-hydroxybenzothiazole with a suitable protecting group.[7]
-
Convert the carbethoxy group to the corresponding nitrile (cyano group). This can be achieved through various standard organic transformations, such as conversion to a primary amide followed by dehydration.[7]
Step 4: Deprotection
-
Remove the protecting group from the hydroxyl function to yield the final product, 2-Cyano-6-hydroxybenzothiazole.[7]
-
The overall yield from 1,4-benzoquinone is reported to be around 32%.[7]
Role in Biochemical Pathways & Synthetic Workflows
2-Cyano-6-hydroxybenzothiazole is not known to be part of a major signaling pathway but is a crucial component of the firefly luciferin (B1168401) regeneration cycle.
Firefly Luciferin Regeneration Pathway
In fireflies, after the light-emitting oxidation of D-luciferin to oxyluciferin, a Luciferin-Regenerating Enzyme (LRE) catalyzes the conversion of oxyluciferin back into a usable precursor. This process is essential for the continuous flashing patterns observed in fireflies.[8]
Caption: The Firefly Luciferin Regeneration Cycle.
The pathway involves the Luciferin-Regenerating Enzyme (LRE) converting the spent oxyluciferin into 2-Cyano-6-hydroxybenzothiazole and thioglycolic acid.[8] This intermediate then undergoes a non-enzymatic condensation reaction with D-cysteine to regenerate D-luciferin, completing the cycle.[8][9]
General Synthetic Workflow
The chemical synthesis of 2-Cyano-6-hydroxybenzothiazole is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The following diagram illustrates a generalized workflow based on the Sandmeyer-type cyanation route.
Caption: Generalized workflow for the synthesis of 2-Cyano-6-hydroxybenzothiazole.
Safety and Handling
2-Cyano-6-hydroxybenzothiazole is classified as harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.
-
Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338.
Conclusion
2-Cyano-6-hydroxybenzothiazole is a compound of significant interest due to its indispensable role in the synthesis of D-luciferin, a cornerstone of bioluminescence-based assays. A thorough understanding of its chemical properties, synthetic routes, and biochemical context is essential for researchers in drug discovery, bioanalytical chemistry, and materials science. The data and protocols presented in this guide offer a foundational resource for the synthesis, characterization, and application of this versatile benzothiazole derivative.
References
- 1. Luciferin-Regenerating Enzyme Mediates Firefly Luciferase Activation Through Direct Effects of D-Cysteine on Luciferase Structure and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Cyano-6-hydroxybenzothiazole | C8H4N2OS | CID 9881912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Cyano-6-hydroxybenzothiazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Team:Cambridge/Bioluminescence/Luciferin Regeneration - 2010.igem.org [2010.igem.org]
